molecular formula C10H9FO3S B2367736 2,3-Dihydro-1-benzoxepine-4-sulfonyl fluoride CAS No. 2138261-94-4

2,3-Dihydro-1-benzoxepine-4-sulfonyl fluoride

Cat. No.: B2367736
CAS No.: 2138261-94-4
M. Wt: 228.24
InChI Key: NEOXFBLUXLXDTE-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzoxepine-4-sulfonyl fluoride is a chemical compound with the molecular formula C₁₀H₉FO₃S It is a member of the benzoxepine family, which are heterocyclic compounds containing a benzene ring fused to an oxepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1-benzoxepine-4-sulfonyl fluoride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with sulfonyl fluoride reagents in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1-benzoxepine-4-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., hydrogen peroxide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, and various heterocyclic compounds. These products are of interest for their potential biological and chemical properties .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1-benzoxepine-4-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine residues. This covalent modification can inhibit the activity of enzymes or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1-benzoxepine-4-sulfonyl fluoride is unique due to its specific sulfonyl fluoride group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for the development of targeted therapeutics and biochemical probes .

Properties

IUPAC Name

2,3-dihydro-1-benzoxepine-4-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3S/c11-15(12,13)9-5-6-14-10-4-2-1-3-8(10)7-9/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOXFBLUXLXDTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C=C1S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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